molecular formula C20H16ClN3OS B3404170 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207026-30-9

2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B3404170
CAS No.: 1207026-30-9
M. Wt: 381.9
InChI Key: YSWQVJNFUNTCTA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a 3-methoxybenzylthio moiety at position 2. The pyrazolo[1,5-a]pyrazine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases and receptors. The 3-methoxybenzylthio substituent introduces a sulfur atom, which may improve metabolic stability and modulate electronic effects through its thioether linkage. This compound is of interest in medicinal chemistry for its structural similarity to known kinase inhibitors and TLR antagonists .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-17-4-2-3-14(11-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWQVJNFUNTCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the 3-methoxybenzylthio group: This can be done through nucleophilic substitution reactions using thiol reagents and methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo derivatives exhibit significant anticancer activities by targeting various cellular pathways. The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDK2 has been associated with inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Case Study: CDK2 Inhibition

  • A study demonstrated that pyrazolo compounds, similar to 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine, showed IC50 values as low as 0.057 μM against CDK2, indicating potent inhibitory activity . This suggests that derivatives of this compound could be developed as effective CDK inhibitors.

Inhibition of SHP2 Phosphatase

Another area of interest is the inhibition of SHP2 phosphatase, which plays a role in various signaling pathways related to cancer progression. Pyrazolo[3,4-b]pyrazine derivatives have been identified as potential inhibitors of SHP2 activity . This mechanism could provide an additional therapeutic avenue for targeting malignancies.

Applications in Drug Development

The unique structure of this compound allows for modifications that can enhance its efficacy and selectivity against specific cancer types. The development of analogs with varying substituents on the pyrazole ring can lead to compounds with improved pharmacokinetic properties and reduced side effects.

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
This compoundStructureCDK2 Inhibition
Pyrazolo[3,4-b]pyrazine DerivativeStructureSHP2 Inhibition
Pyrazolo[4,3-e][1,2,4]triazoleStructureAnticancer Activity

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The presence of the chlorophenyl and methoxybenzylthio groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles. These variations influence biological activity, physicochemical properties, and target selectivity:

Compound Key Substituents Biological Target/Activity Key Differences from Target Compound Reference
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl; 3-fluorobenzylthio Not explicitly stated (likely kinase or receptor modulation) Ethoxy group increases hydrophobicity; fluorine substitution enhances electronegativity, potentially altering binding.
Pyrazolo[1,5-a]quinoxaline derivatives (e.g., compounds with 4–5 carbon alkyl chains) Alkyl chains (butyl/isobutyl) TLR7 antagonists (IC₅₀ = 8.2–10 µM); no TLR8 activity Quinoxaline core vs. pyrazine core; alkyl chains vs. aromatic thioether. Longer chains improve antagonistic activity.
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl; chloro Not explicitly stated (potential kinase inhibition) Methoxy groups enhance solubility and π-π stacking; dimethoxy substitution vs. single chlorophenyl.
Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives Saturated pyrazine ring; variable substituents ROS1 inhibitors Reduced aromaticity due to tetrahydro core; increased conformational flexibility.
Imidazo[1,2-a]pyrazine derivatives (e.g., imiquimod analogs) Imidazo core; hydrophobic alkyl chains TLR7/8 agonists Agonist activity vs. potential antagonist activity of pyrazolo[1,5-a]pyrazine derivatives.

Physicochemical and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound is electron-withdrawing, which may enhance binding to hydrophobic pockets in enzymes. In contrast, the 3,4-dimethoxyphenyl group in provides electron-donating methoxy groups, improving solubility and π-π interactions.
  • Thioether vs. Alkyl Chains : The 3-methoxybenzylthio group in the target compound introduces a sulfur atom, which can stabilize metabolites and influence redox properties. Comparatively, alkyl chains in TLR7 antagonists optimize hydrophobic interactions but lack sulfur’s electronic effects.
  • Core Heterocycles: Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]quinoxaline or triazolo[4,3-a]pyrazine . Quinoxaline’s larger π-system may enhance stacking interactions, while triazolo derivatives introduce additional nitrogen atoms for hydrogen bonding.

Biological Activity

2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C20H16ClN3S
  • Molecular Weight : 365.89 g/mol
  • CAS Number : 1040663-50-0

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, this compound has been studied for its anticancer properties against various cancer cell lines.

Anticancer Activity

A study highlighted the compound's ability to inhibit glioma cell growth. The compound was evaluated for its efficacy against glioblastoma cell lines, demonstrating significant inhibitory effects on cell proliferation and survival.

The mechanism behind the anticancer activity of this compound appears to involve inhibition of specific kinases associated with cancer progression. For instance:

  • Inhibition of AKT Pathway : The compound has shown to inhibit AKT2/PKBβ kinase activity, which plays a critical role in glioma malignancy and patient survival rates. In vitro studies revealed that it induced cell death in glioma cells while exhibiting lower toxicity towards non-cancerous cells .

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated the compound's effects on primary patient-derived glioblastoma cells and 3D neurosphere cultures. The results indicated that the compound significantly inhibited neurosphere formation and displayed low micromolar activity against AKT2 .
    • Another research effort synthesized related pyrazole compounds and tested their anti-inflammatory properties, indicating that structural modifications could enhance biological activity .
  • Comparative Analysis :
    • In a comparative study with other pyrazole derivatives, this compound exhibited superior potency against glioma cells compared to several structurally similar compounds .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectivenessReference
AnticancerThis compoundSignificant inhibition of glioma cell growth
Kinase InhibitionAKT2/PKBβLow micromolar activity
Anti-inflammatoryRelated Pyrazole DerivativesUp to 85% TNF-α inhibition at 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.